H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

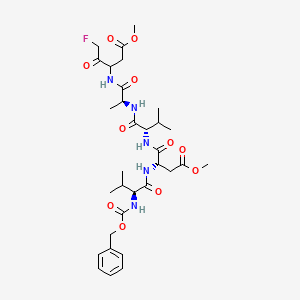

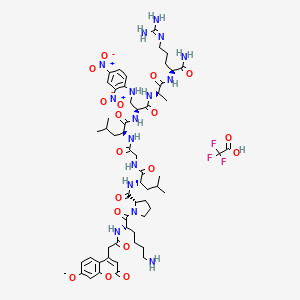

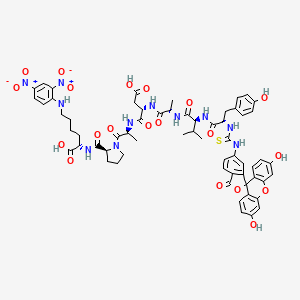

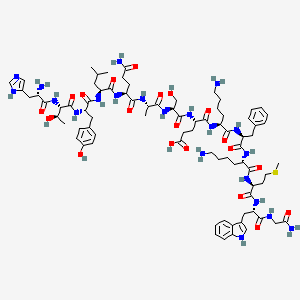

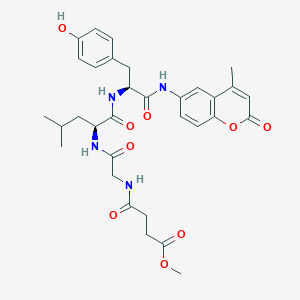

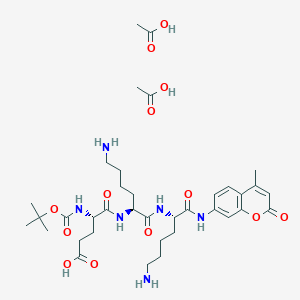

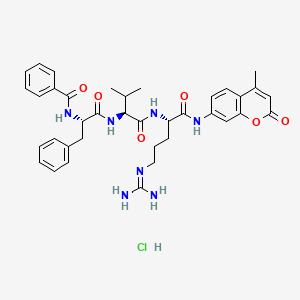

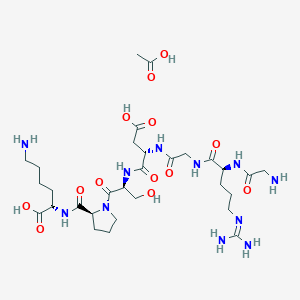

“H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH Acetate” is a peptide sequence that is often referred to as an RGD peptide . RGD peptides, which are naturally occurring in the extracellular matrix (ECM) proteins, play a crucial role in facilitating integrin-mediated cell adhesion to matrix proteins . This peptide sequence is present as repeats in cell-adhesion proteins, such as fibronectin and vitronectin .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C28H49N11O11 . The molecular weight of the peptide is 715.76 . The SMILES string representation of the molecule is also provided .Physical And Chemical Properties Analysis

The peptide is available in powder form and has a quality level of 200 . It is suitable for blocking and ligand binding assay techniques . The peptide should be stored at a temperature below -20°C .Scientific Research Applications

H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH Acetate has been studied in a variety of scientific research applications, including drug delivery, cancer therapy, and wound healing. In drug delivery, this compound has been found to be an effective carrier for small molecules, such as antibiotics and chemotherapeutic agents. In cancer therapy, this compound has been found to be an effective inhibitor of tumor growth and metastasis. In wound healing, this compound has been found to be an effective stimulator of collagen synthesis, which is important for the repair of tissue damage.

Mechanism of Action

Target of Action

The primary target of the compound H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH Acetate, also known as GRGDSPK, is the integrin transmembrane receptors . These receptors play a crucial role in facilitating cell adhesion to the extracellular matrix (ECM) proteins .

Mode of Action

GRGDSPK interacts with its targets by binding to the integrin receptors . This binding promotes cell adhesion on a wide range of substrates . It is a fibronectin analog, and its sequence is found in the cell attachment domain of fibronectin .

Biochemical Pathways

The major cell-binding domain of GRGDSPK helps to promote cell adhesion on a wide range of substrates . This interaction affects the cell adhesion pathways, leading to downstream effects such as cell migration and tissue regeneration .

Result of Action

The result of GRGDSPK’s action is the promotion of cell adhesion . By binding to integrin receptors, it facilitates cell attachment to the ECM, which is crucial for various biological processes, including tissue regeneration .

Action Environment

The action of GRGDSPK can be influenced by various environmental factors. For instance, the compound has been shown to stimulate endothelialization by modifying the surface of cardiovascular implants . This suggests that the physical environment in which the compound is introduced can affect its efficacy and stability.

Advantages and Limitations for Lab Experiments

The use of H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH Acetate in laboratory experiments has several advantages. This compound is easy to synthesize and is relatively inexpensive. This compound is also stable and can be stored for long periods of time. Additionally, this compound can be used in a variety of applications, such as drug delivery, cancer therapy, and wound healing. The main limitation of this compound is that its exact mechanism of action is not yet fully understood.

Future Directions

The future directions for H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH Acetate research include further elucidation of its mechanism of action, development of more efficient and cost-effective synthesis methods, and exploration of its potential applications in biomedicine. Additionally, research should focus on the development of this compound-based therapeutics, such as drugs and vaccines. Finally, further research should be conducted to determine the safety and efficacy of this compound in humans.

Synthesis Methods

H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH Acetate can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS), liquid-phase peptide synthesis (LPPS), and enzymatic peptide synthesis (EPS). SPPS is the most commonly used method for synthesizing this compound due to its high efficiency, low cost, and ease of use. SPPS involves the stepwise attachment of amino acid residues to a resin support, followed by the cleavage of the peptide from the support. LPPS is a more complex method and requires more time and resources, but it can be used to synthesize large peptides. EPS is a relatively new method and is used to synthesize peptides and proteins with high efficiency and selectivity.

properties

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49N11O11.C2H4O2/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32;1-2(3)4/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33);1H3,(H,3,4)/t15-,16-,17-,18-,19-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBLISRQUOJNAB-UYNNABTASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

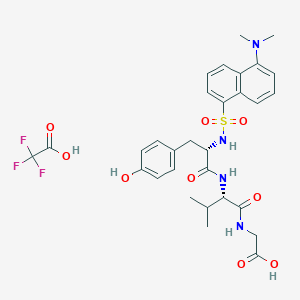

Molecular Formula |

C30H53N11O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.